Ethyl 5-ethoxyoxazole-2-carboxylate

Physicochemical characterization Purification method selection Chromatographic behavior

Generic oxazole-2-carboxylates fail in Diels-Alder cycloadditions required for pyridoxine analogue synthesis. Ethyl 5-ethoxyoxazole-2-carboxylate (CAS 68208-09-3) overcomes this via its electron-donating 5-ethoxy group, which activates the oxazole ring as a diene. • Enables [4+2] cycloadditions with maleate dienophiles for Vitamin B6 analogue construction. • Direct entry to 3-hydroxypyridine scaffolds via decarboxylative aromatization. • NSC 328210/NSC 619203 pre-registration enables retrieval of NCI-60 screening data.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
CAS No. 68208-09-3
Cat. No. B042281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-ethoxyoxazole-2-carboxylate
CAS68208-09-3
SynonymsNSC 328210;  NSC 619203
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCCOC1=CN=C(O1)C(=O)OCC
InChIInChI=1S/C8H11NO4/c1-3-11-6-5-9-7(13-6)8(10)12-4-2/h5H,3-4H2,1-2H3
InChIKeyWZWPVIAZPSGFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Ethoxyoxazole-2-Carboxylate Overview


Ethyl 5-ethoxyoxazole-2-carboxylate (CAS 68208-09-3) is a heterocyclic compound featuring an oxazole core substituted with an ethoxy group at the 5-position and an ethyl ester at the 2-position, with a molecular formula of C8H11NO4 and a molecular weight of 185.18 g/mol . This compound belongs to the 5-alkoxyoxazole class, which is distinguished by its capacity to participate as a diene in Diels-Alder cycloaddition reactions—a reactivity not available to unsubstituted oxazole-2-carboxylate esters [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly in the construction of pyridoxine (Vitamin B6) analogues and polysubstituted 3-hydroxypyridine scaffolds [1][2].

Why Unsubstituted Analogs Fall Short


Ethyl 5-ethoxyoxazole-2-carboxylate cannot be replaced by its closest analogs without compromising specific synthetic outcomes. The unsubstituted ethyl oxazole-2-carboxylate (CAS 33036-67-8) lacks the electron-donating 5-alkoxy substituent required for the oxazole ring to function as an electron-rich diene in [4+2] hetero-Diels-Alder cycloadditions—the foundational reaction for constructing pyridoxine analogues and 3-hydroxypyridine scaffolds [1]. Conversely, the 4-methyl analog (CAS 23429-04-1) introduces steric hindrance at the C4 position, altering both the regioselectivity and the decarboxylation behavior of Diels-Alder adducts [2]. The specific 5-ethoxy-2-ethoxycarbonyl substitution pattern of the target compound thus occupies a discrete reactivity niche that is not generalizable across the oxazole-2-carboxylate family.

Ethyl 5-Ethoxyoxazole-2-Carboxylate: Key Evidence


Boiling Point & Lipophilicity vs. Unsubstituted Analog

Ethyl 5-ethoxyoxazole-2-carboxylate exhibits a predicted boiling point of 260.8 °C at 760 mmHg, which is substantially higher than that of the unsubstituted comparator ethyl oxazole-2-carboxylate (CAS 33036-67-8) at 194 °C . The calculated logP of the target compound is 1.25, compared to 0.85 for the unsubstituted analog, reflecting the lipophilic contribution of the 5-ethoxy substituent [1]. These differences directly affect distillation conditions, solvent partitioning during extractive workup, and reversed-phase chromatographic retention.

Physicochemical characterization Purification method selection Chromatographic behavior

Diels-Alder Reactivity: 5-Ethoxy vs. Unsubstituted

The 5-ethoxy substituent of the target compound confers the electron-rich diene character necessary for participation in hetero-Diels-Alder (HDA) cycloadditions with dienophiles such as dimethyl maleate, diethyl maleate, and acrylic acid derivatives [1][2]. In the foundational Tetrahedron study by Doktorova and Kondrat'eva (1969), 5-ethoxyoxazoles reacted with dimethyl maleate to form pyridoxine analogues after reduction and oxidation, while the unsubstituted ethyl oxazole-2-carboxylate is inert under these conditions because it lacks the alkoxy activation at C5 [1]. More recently, metal-free decarboxylative HDA reactions of 5-alkoxyoxazoles with acrylic acid have been reported to proceed under thermal control with broad functional group tolerance (ketone, amide, ester, ether, nitrile) to afford 2,6-difunctionalized 3-hydroxypyridines [2].

Hetero-Diels-Alder reaction Pyridoxine analogue synthesis 3-Hydroxypyridine scaffold construction

NCI DTP Screening History

Ethyl 5-ethoxyoxazole-2-carboxylate has been assigned two National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) screening identifiers: NSC 328210 and NSC 619203 [1]. Assignment of NSC numbers indicates that the compound was formally submitted to and accessioned by the NCI for in vitro anticancer screening across the NCI-60 human tumor cell line panel [2]. In contrast, the closely related unsubstituted ethyl oxazole-2-carboxylate (CAS 33036-67-8) and the 4-methyl analog ethyl 5-ethoxy-4-methyloxazole-2-carboxylate (CAS 23429-04-1) do not carry NSC identifiers based on available database records.

Anticancer screening NCI compound repository Pre-screened chemical matter

Purity & Pricing Benchmarking

Ethyl 5-ethoxyoxazole-2-carboxylate is commercially available from Fluorochem (Product Code F305200) at a purity specification of 95.0% (HPLC) with a list price of £488.00 per 250 mg (approximately £1,952/g) . The unsubstituted comparator ethyl oxazole-2-carboxylate (CAS 33036-67-8) is available from multiple vendors at ≥95% purity for approximately £51–100/g . The 15–40× price premium of the 5-ethoxy-substituted compound reflects the additional synthetic complexity of introducing the 5-alkoxy group and the lower commercial demand volume.

Procurement specification Purity threshold Cost-per-gram benchmarking

Application Scenarios for Ethyl 5-Ethoxyoxazole-2-Carboxylate


Pyridoxine Analogue Synthesis via Diels-Alder

Ethyl 5-ethoxyoxazole-2-carboxylate is the preferred starting material for constructing pyridoxine analogues through Diels-Alder condensation with dimethyl maleate or diethyl maleate, followed by reduction and oxidation steps. This reactivity is contingent upon the 5-ethoxy substituent, which activates the oxazole ring as an electron-rich diene; the unsubstituted ethyl oxazole-2-carboxylate is unreactive under these conditions [1]. The resulting pyridoxine derivatives have demonstrated antioxidant activity exceeding that of α-tocopherol by an order of magnitude in linoleic acid peroxidation assays [2]. Groups engaged in Vitamin B6 analogue research should specifically procure this 5-ethoxy-substituted variant rather than generic oxazole-2-carboxylate esters.

3-Hydroxypyridine Library Construction

For medicinal chemistry programs requiring diverse 2,6-difunctionalized 3-hydroxypyridine scaffolds, ethyl 5-ethoxyoxazole-2-carboxylate serves as a key 5-alkoxyoxazole precursor. The metal-free decarboxylative hetero-Diels-Alder reaction with acrylic acid proceeds under thermal control with broad functional group tolerance (ketone, amide, ester, ether, nitrile), providing a rapid entry to N-fused bicyclic hydroxypiperidine systems [3]. The 2-ethoxycarbonyl group of the target compound is essential for decarboxylative aromatization to the pyridine product, distinguishing it from 5-ethoxyoxazole (CAS 15031-12-6), which lacks this carboxylate functionality.

Anticancer Screening with NCI DTP Data

Researchers initiating phenotypic screening campaigns against the NCI-60 human tumor cell line panel can benefit from the prior accessioning of ethyl 5-ethoxyoxazole-2-carboxylate (NSC 328210, NSC 619203) by the NCI Developmental Therapeutics Program [4]. This pre-existing NSC registration may enable retrieval of historical screening data, potentially accelerating hit identification without the need for de novo compound submission. Closely related oxazole-2-carboxylate analogs lacking NSC identifiers (e.g., CAS 33036-67-8 and CAS 23429-04-1) do not offer this data-access advantage.

Physicochemical Property-Driven Method Development

The distinct boiling point (260.8 °C predicted, +66.8 °C vs. unsubstituted analog) and lipophilicity (logP 1.25, +0.4 units vs. unsubstituted analog) of ethyl 5-ethoxyoxazole-2-carboxylate provide predictable behavior in distillation, solvent extraction, and reversed-phase HPLC purification . Synthetic methodology groups developing multi-step routes involving oxazole intermediates can leverage these defined physicochemical parameters for reproducible purification protocol design, avoiding the trial-and-error optimization that would be required with less well-characterized analogs.

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